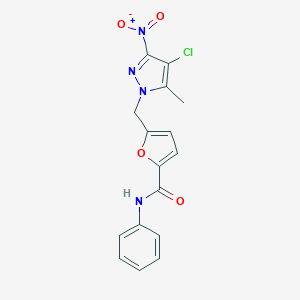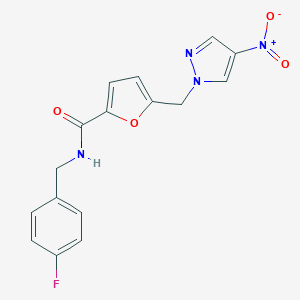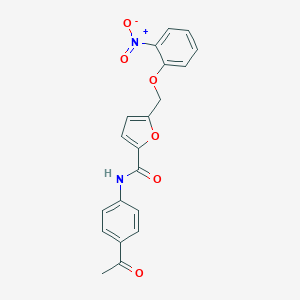
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MLN4924 or pevonedistat and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Wirkmechanismus
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibits NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation, DNA damage repair, and cell cycle progression. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit tumor growth in xenograft models. However, it has also been shown to have toxic effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for NAE. This allows for the study of the role of NEDD8 in various cellular processes. However, one of the limitations is its toxicity to normal cells, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is the development of more potent and selective NAE inhibitors. Another direction is the investigation of the role of NEDD8 in various cellular processes, such as DNA damage repair and immune response. Additionally, the combination of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with other anti-cancer agents is also an area of future research.
Synthesemethoden
The synthesis of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process. The first step is the preparation of 2-isopropyl-6-methylphenylhydrazine hydrochloride, followed by the reaction with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form 2-isopropyl-6-methylphenylhydrazide-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The final step involves the nitration of the compound to form 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to inhibit NAE, which is involved in the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis. This makes 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide a potential anti-cancer agent.
Eigenschaften
Produktname |
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C16H20N4O3 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-9(2)12-8-6-7-10(3)13(12)17-16(21)14-15(20(22)23)11(4)19(5)18-14/h6-9H,1-5H3,(H,17,21) |
InChI-Schlüssel |
FVSLMYWQYDPOEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)

![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)